

An In-depth Technical Guide to Centbucridine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Centbucridine is a quinoline derivative local anesthetic developed at the Central Drug Research Institute in India.[1][2] Unlike traditional local anesthetics, which are classified as esters or amides, centbucridine possesses a unique chemical structure that contributes to its distinct pharmacological profile.[2] This document provides a comprehensive technical overview of centbucridine, detailing its chemical structure, physicochemical properties, pharmacology, and toxicology. It includes structured data tables, detailed experimental protocols from foundational studies, and visualizations of its mechanism of action and experimental workflows to serve as a resource for research and drug development professionals.

Chemical Identity and Structure

Centbucridine is chemically known as N-butyl-1,2,3,4-tetrahydroacridin-9-amine. It is typically used as the hydrochloride salt to improve its stability and solubility in aqueous solutions.

Chemical Structure of **Centbucridine** Hydrochloride

Centbucridine Hydrochloride Structure



Identifier	Value	
IUPAC Name	N-butyl-1,2,3,4-tetrahydroacridin-9- amine;hydrochloride[3]	
CAS Number	82636-28-0 (HCI)[3]	
785727-86-8 (free base)[4]		
Molecular Formula	C ₁₇ H ₂₃ ClN ₂ [3]	
Molecular Weight	290.8 g/mol [3]	
Canonical SMILES	CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl	
InChI	InChI=1S/C17H22N2.CIH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3, (H,18,19);1H[3]	
InChlKey	NXPBZLHQSPLKQA-UHFFFAOYSA-N[3]	
PubChem CID	6918423[3]	
Synonyms	Bucricaine hydrochloride, Centoblok[3]	

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile.

Property	Value
Appearance	Solid powder[4]
Solubility	Soluble in DMSO[2]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[2]

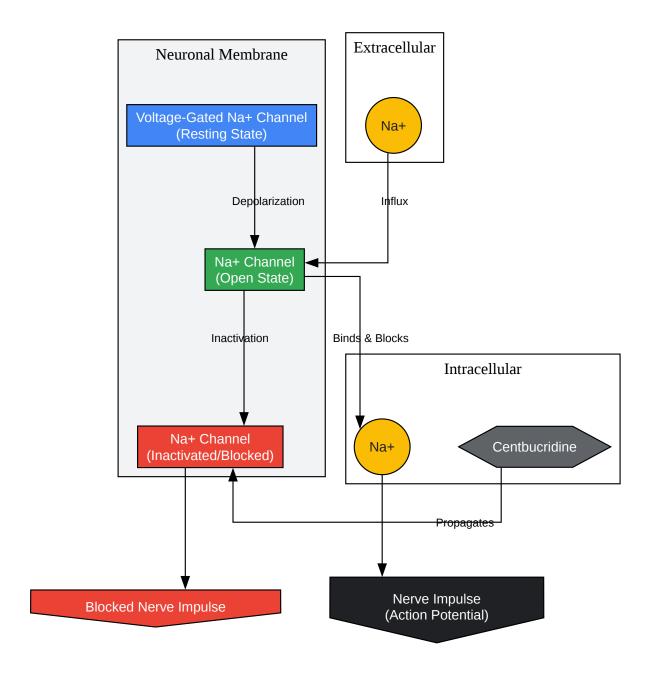


Note: Experimentally determined values for melting point, pKa, and octanol-water partition coefficient are not readily available in the reviewed literature. These are critical parameters that would require experimental determination for a complete profile.

Pharmacology Mechanism of Action

Like other local anesthetics, the primary mechanism of action for **centbucridine** is the blockade of voltage-gated sodium channels in neuronal membranes. By reversibly binding to the channel, **centbucridine** inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action effectively blocks nerve conduction, resulting in a loss of sensation in the localized area.





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Figure 1: Proposed mechanism of centbucridine blocking voltage-gated sodium channels.

Pharmacodynamics



Centbucridine is a highly potent local anesthetic. Foundational studies in animals demonstrated that it is approximately 5 to 8 times more potent than lidocaine.[5] Clinical studies have confirmed its higher potency, showing that a 0.5% solution of **centbucridine** provides comparable or superior anesthesia to a 2% solution of lidocaine.[6]

A key distinguishing feature of **centbucridine** is its intrinsic vasoconstrictor property.[1][2] This contrasts with most other local anesthetics like lidocaine, which have vasodilatory effects and require the addition of a vasoconstrictor such as adrenaline to prolong their duration of action and reduce systemic absorption.[5] The inherent vasoconstriction of **centbucridine** may contribute to its longer duration of action and favorable safety profile, particularly in patients where adrenaline is contraindicated.[6]

Pharmacodynamic Parameter	Centbucridine (0.5%)	Lidocaine (2% with Adrenaline)	Reference
Potency	4-5 times more potent than lidocaine	Standard	[1]
Onset of Action	Rapid, comparable to lidocaine	Rapid	[5]
Duration of Action	Significantly longer	Shorter	[7]
Cardiovascular Effects	Minimal effects on blood pressure and pulse rate	Potential for changes due to adrenaline	[6]

Toxicology

The acute toxicity of **centbucridine** has been evaluated in several animal species.



Species	Route	LD50 (mg/kg)	Reference
Mouse	Intraperitoneal	25	[5]
Mouse	Subcutaneous	26	[8]
Rat	Subcutaneous	45	[8]
Monkey	Subcutaneous	10.5	[8]

Studies on genotoxicity, teratogenicity, and neurotoxicity have also been conducted, demonstrating a wide margin of safety.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the foundational preclinical and clinical studies of **centbucridine**.

Determination of Acute Toxicity (LD50)

This protocol is based on the methodology described in the 1982 study by Patnaik & Dhawan. [8]



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Figure 2: Workflow for the determination of acute toxicity (LD50) of centbucridine.



- Animals: Swiss mice (18-22 g), Charles Foster rats (120-150 g), and Rhesus monkeys (Macaca mulatta) of both sexes were used.
- Drug Administration: Centbucridine hydrochloride was dissolved in distilled water and administered as a single dose. The routes of administration were subcutaneous (s.c.) for rats and monkeys, and intraperitoneal (i.p.) for mice.
- Observation: Animals were observed for 24 hours for signs of toxicity and mortality.
- Calculation: The LD₅₀ values with 95% confidence limits were calculated using the method of Litchfield and Wilcoxon.

Evaluation of Local Anesthetic Activity

The following protocols were adapted from the foundational pharmacological studies to assess different types of local anesthesia.[10]

- Infiltration Anesthesia (Guinea Pig Wheal Method):
 - Animals: Guinea pigs of either sex (300-400 g).
 - Procedure: The backs of the animals were closely clipped. Six separate intracutaneous wheals were raised on each animal by injecting 0.1 ml of the test solution.
 - Endpoint: Each wheal was pricked with a pin six times at 5-minute intervals for 30 minutes. The absence of a skin twitch (panniculus carnosus reflex) was considered a positive response for anesthesia. The total number of positive responses out of a possible 36 was recorded.
 - Analysis: The anesthetic score was calculated, and the potency was compared to a standard (lidocaine).
- Corneal (Surface) Anesthesia (Rabbit):
 - Animals: Rabbits of either sex (1.5-2.0 kg).
 - Procedure: Two drops of the test solution were instilled into the conjunctival sac of one eye. The other eye served as a control.

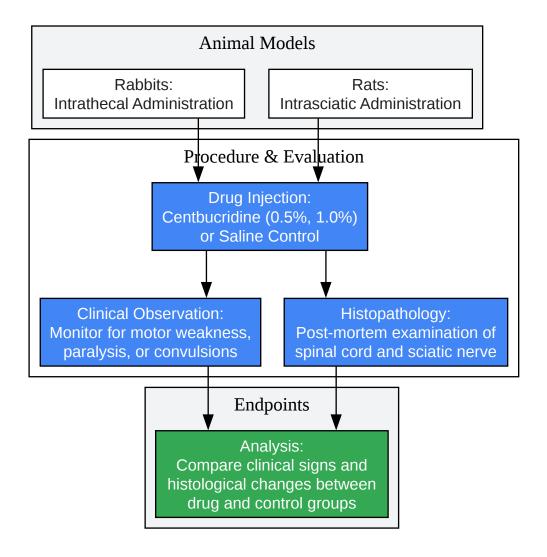


- Endpoint: The cornea was stimulated with a fine nylon bristle every 5 minutes. The absence of the blink reflex was taken as the endpoint for anesthesia.
- Analysis: The onset and duration of anesthesia were recorded.
- Nerve Block Anesthesia (Rat Sciatic Nerve Block):
 - Animals: Rats of either sex (100-150 g).
 - Procedure: 0.1 ml of the test solution was injected into the tissue surrounding the sciatic nerve.
 - Endpoint: The motor response to a noxious stimulus (pinching the toes) was evaluated.
 The inability of the animal to withdraw its leg was considered a positive sign of a successful nerve block.
 - Analysis: The onset and duration of the motor paralysis were recorded.

Evaluation of Neurotoxicity

This protocol is based on the methodology described in the 1982 study by Gupta et al. evaluating potential neurotoxicity.[9]





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Figure 3: Experimental workflow for the evaluation of centbucridine's neurotoxicity.

- Intrathecal Administration (Rabbits):
 - Procedure: Centbucridine (0.5% and 1.0% solutions) or a saline control was injected into the subarachnoid space.
 - Observation: Animals were observed for signs of motor weakness, paralysis, or convulsions.
 - Histopathology: After a 7-day observation period, animals were sacrificed, and the spinal cord was examined for any pathological changes, such as inflammation, demyelination, or



neuronal damage.

- Intrasciatic Administration (Rats):
 - Procedure: Centbucridine or saline was injected directly around the exposed sciatic nerve.
 - Observation: The animals were observed for any motor deficits in the corresponding limb.
 - Histopathology: Nerves were excised after 7 days and examined microscopically for signs of nerve damage.

Conclusion

Centbucridine is a potent local anesthetic with a chemical structure and pharmacological profile that distinguish it from traditional ester and amide agents. Its high potency, rapid onset, long duration of action, and intrinsic vasoconstrictor properties make it an effective alternative to lidocaine. The extensive preclinical and clinical data demonstrate a favorable safety profile. This guide provides a foundational technical overview to support further research and development of this unique compound.

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